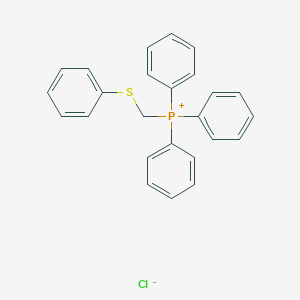

Phenylthiomethyl triphenylphosphonium chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

triphenyl(phenylsulfanylmethyl)phosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22PS.ClH/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)21-27-25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAUXBAZCEXSXGL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CSC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClPS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40454482 | |

| Record name | Triphenyl[(phenylsulfanyl)methyl]phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13884-92-9 | |

| Record name | Phosphonium, triphenyl[(phenylthio)methyl]-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13884-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triphenyl[(phenylsulfanyl)methyl]phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Phenylthiomethyl)triphenylphosphonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Phenylthiomethyl Triphenylphosphonium Chloride: A Comprehensive Technical Guide for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and applications of phenylthiomethyl triphenylphosphonium chloride, a versatile reagent in organic synthesis. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the design and execution of complex molecular syntheses.

Core Properties and Specifications

This compound, identified by the CAS Number 13884-92-9, is a quaternary phosphonium salt. It is a key precursor to the corresponding phosphorus ylide, which is a reactive intermediate in the widely utilized Wittig reaction for the formation of vinyl sulfides. The quantitative data for this compound are summarized in the table below.

| Property | Value |

| CAS Number | 13884-92-9 |

| Molecular Formula | C25H22ClPS |

| Molecular Weight | 420.93 g/mol |

| Appearance | White to off-white crystalline solid (typical for phosphonium salts) |

| Solubility | Soluble in polar organic solvents such as methanol and acetone; less soluble in non-polar solvents. |

| Melting Point | Data not available in cited literature. |

Synthesis of this compound

The synthesis of this compound is typically achieved through the quaternization of triphenylphosphine with chloromethyl phenyl sulfide. This reaction is a standard method for the preparation of phosphonium salts.

General Experimental Protocol

Materials:

-

Triphenylphosphine (Ph3P)

-

Chloromethyl phenyl sulfide (C6H5SCH2Cl)[1]

-

Anhydrous toluene or acetonitrile

-

Anhydrous diethyl ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (1.0 equivalent) in anhydrous toluene or acetonitrile.

-

To this solution, add chloromethyl phenyl sulfide (1.0-1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The phosphonium salt will often precipitate out of the solution.

-

If precipitation is incomplete, the solvent can be partially removed under reduced pressure, and anhydrous diethyl ether can be added to induce precipitation.

-

Collect the solid product by filtration, wash with anhydrous diethyl ether to remove any unreacted starting materials, and dry under vacuum to yield this compound.

Spectroscopic Data

Detailed spectroscopic data for this compound are not widely published. However, based on the known spectra of analogous compounds such as benzyltriphenylphosphonium chloride, the following characteristic signals can be anticipated.

Expected 1H NMR Spectral Features

The proton NMR spectrum is expected to show characteristic peaks for the phenyl groups of the triphenylphosphine moiety, the phenyl group of the phenylthio moiety, and the methylene bridge. The methylene protons adjacent to the phosphorus atom would likely appear as a doublet due to coupling with the phosphorus-31 nucleus.

Expected 13C NMR Spectral Features

The carbon-13 NMR spectrum would display signals for the aromatic carbons of the triphenylphosphine and phenylthio groups. The carbon of the methylene bridge would be coupled to the phosphorus atom, resulting in a doublet. For comparison, the 13C{1H} NMR data for benzyltriphenylphosphonium chloride in CDCl3 shows signals at δ: 134.5 (s), 133.8 (d, J=9Hz), 131.0 (d, J=5Hz), 129.6 (d, J=12Hz), 128.3 (s), 127.8 (s), 127.0 (d, J=8Hz), 117.4 (d, J=85Hz), and 30.2 (d, J=47Hz).[2]

Applications in Organic Synthesis

The primary application of this compound is as a precursor to the corresponding phosphorus ylide, phenylthiomethylidene triphenylphosphorane. This ylide is a key reagent in the Wittig reaction for the synthesis of vinyl sulfides from aldehydes and ketones.

The Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds.[3] The reaction of the phenylthiomethylidene triphenylphosphorane ylide with a carbonyl compound proceeds through a betaine intermediate, which then collapses to form the desired vinyl sulfide and triphenylphosphine oxide.

The general workflow for the application of this compound in a Wittig reaction is depicted in the following diagram.

Caption: General workflow for the Wittig reaction using this compound.

Relevance in Drug Development

Vinyl sulfides are valuable intermediates in medicinal chemistry and drug development. They can be further functionalized to introduce a variety of chemical moieties, making them versatile building blocks in the synthesis of complex, biologically active molecules. While specific examples of the use of this compound in the synthesis of marketed drugs are not prevalent in the readily available literature, the strategic introduction of a sulfur-containing group via this reagent can be a key step in the synthesis of novel therapeutic agents. The modification of natural products with phosphonium salts has been shown to enhance antibacterial effects, highlighting the potential of such reagents in developing new drug candidates.[4]

The synthesis of this compound follows a straightforward and well-established chemical pathway, as illustrated in the diagram below.

Caption: Synthesis of this compound via SN2 reaction.

References

An In-depth Technical Guide to Phenylthiomethyl triphenylphosphonium chloride

CAS Number: 13884-92-9

This technical guide provides a comprehensive overview of Phenylthiomethyl triphenylphosphonium chloride, a crucial reagent in modern organic synthesis. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications, with a focus on its role in the Wittig reaction.

Chemical Properties and Identification

This compound is a phosphonium salt that serves as a precursor to a phosphorus ylide, a key component in the Wittig reaction for the formation of alkenes.[1] Its chemical structure and properties are summarized below.

| Property | Value | Source |

| CAS Number | 13884-92-9 | Internal Knowledge |

| Molecular Formula | C25H22ClPS | Internal Knowledge |

| Molecular Weight | 420.93 g/mol | Internal Knowledge |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in many organic solvents | N/A |

Synthesis of Phosphonium Salts: A General Protocol

The synthesis of phosphonium salts, such as this compound, typically involves the reaction of a phosphine with an alkyl halide.[1] Below is a general experimental protocol that can be adapted for the synthesis of various phosphonium salts.

Reaction:

(C₆H₅)₃P + R-CH₂-X → [(C₆H₅)₃P-CH₂-R]⁺X⁻

Materials:

-

Triphenylphosphine (PPh₃)

-

An appropriate alkyl halide (e.g., Chloromethyl phenyl sulfide for the target compound)

-

Anhydrous solvent (e.g., toluene, acetonitrile)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine in the anhydrous solvent under an inert atmosphere.

-

Add the alkyl halide to the solution. The molar ratio of triphenylphosphine to alkyl halide is typically 1:1.

-

Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the phosphonium salt often precipitates from the solution upon cooling.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials.

-

Dry the purified phosphonium salt under vacuum.

The Wittig Reaction: Mechanism and Experimental Workflow

The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones.[2][3] The reaction involves the formation of a phosphorus ylide by treating the phosphonium salt with a strong base, followed by its reaction with a carbonyl compound.[1]

General Mechanism

The mechanism of the Wittig reaction proceeds through several key steps:

-

Ylide Formation: The phosphonium salt is deprotonated by a strong base (e.g., n-butyllithium, sodium hydride) to form a phosphorus ylide (also known as a phosphorane).

-

Betaine Formation: The nucleophilic ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone, leading to the formation of a zwitterionic intermediate called a betaine.

-

Oxaphosphetane Formation: The betaine undergoes an intramolecular cyclization to form a four-membered ring intermediate, the oxaphosphetane.

-

Alkene Formation: The oxaphosphetane decomposes to yield the final alkene product and triphenylphosphine oxide.

Experimental Workflow

Below is a generalized experimental protocol for a Wittig reaction.

Materials:

-

Phosphonium salt (e.g., this compound)

-

Anhydrous solvent (e.g., tetrahydrofuran, diethyl ether)

-

Strong base (e.g., n-butyllithium, sodium hydride)

-

Aldehyde or ketone

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Suspend the phosphonium salt in an anhydrous solvent in a flame-dried, two-neck round-bottom flask under an inert atmosphere.

-

Cool the suspension to a low temperature (typically 0 °C or -78 °C).

-

Slowly add the strong base to the suspension with stirring. The formation of the ylide is often indicated by a color change.

-

After stirring for a period to ensure complete ylide formation, add a solution of the aldehyde or ketone in the anhydrous solvent dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired alkene.

Visualization of the Wittig Reaction Workflow

The following diagram illustrates the general workflow of a Wittig reaction, from the phosphonium salt to the final alkene product.

Caption: General workflow of the Wittig reaction.

Applications in Drug Development

The Wittig reaction, facilitated by reagents like this compound, is a cornerstone of synthetic medicinal chemistry.[2] Its ability to form carbon-carbon double bonds with high stereo- and regioselectivity is invaluable in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The introduction of specific functionalities via the ylide allows for the construction of diverse molecular scaffolds, which is essential for the exploration of new therapeutic agents.

Safety and Handling

Phosphonium salts should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Technical Guide: Synthesis and Applications of Phenylthiomethyl Triphenylphosphonium Chloride Analogs in Organic Chemistry

Introduction

This technical guide provides an in-depth overview of the synthesis, properties, and applications of triphenylphosphonium salts, with a focus on analogs of (Phenylthiomethyl)triphenylphosphonium chloride. While specific experimental data and detailed protocols for (Phenylthiomethyl)triphenylphosphonium chloride (CAS 13884-92-9) are not extensively available in the reviewed literature, this guide will utilize the well-documented (Methoxymethyl)triphenylphosphonium chloride as a representative analog to illustrate the core concepts and methodologies relevant to researchers, scientists, and drug development professionals. The principles and reactions discussed are broadly applicable to a range of similar phosphonium salts.

Triphenylphosphonium salts are invaluable reagents in organic synthesis, most notably for their use in the Wittig reaction to form alkenes from aldehydes and ketones. Their versatility also extends to their use as phase-transfer catalysts and precursors to other important organophosphorus compounds.

Physicochemical Properties

The properties of (Phenylthiomethyl)triphenylphosphonium chloride and its close analog, (Methoxymethyl)triphenylphosphonium chloride, are summarized below for comparison.

| Property | (Phenylthiomethyl)triphenylphosphonium chloride | (Methoxymethyl)triphenylphosphonium chloride |

| CAS Number | 13884-92-9[1] | 4009-98-7 |

| Molecular Formula | C₂₅H₂₂ClPS | C₂₀H₂₀ClOP[2] |

| Molecular Weight | 420.94 g/mol | 342.8 g/mol [2] |

| Appearance | Not specified | White crystalline powder[2] |

| Melting Point | Not specified | 185 - 195 °C (dec.)[2] |

Synthesis of Triphenylphosphonium Salts: Experimental Protocol

The synthesis of triphenylphosphonium salts generally involves the reaction of triphenylphosphine with a suitable alkyl halide. The following is a typical protocol for the synthesis of (Methoxymethyl)triphenylphosphonium chloride, a close analog of the target compound.

Reaction:

(C₆H₅)₃P + CH₃OCH₂Cl → [(C₆H₅)₃PCH₂OCH₃]⁺Cl⁻

Materials:

-

Triphenylphosphine

-

Chloromethyl methyl ether

-

Anhydrous acetone (or other suitable solvent like toluene)

-

Anhydrous ether (for washing)

-

Nitrogen gas supply

-

Reaction flask equipped with a stirrer and reflux condenser

Procedure:

-

Under a nitrogen atmosphere, dissolve triphenylphosphine (e.g., 32 g) in anhydrous acetone (e.g., 50 mL) in the reaction flask.

-

Stir the solution and raise the temperature to approximately 37°C.

-

Slowly add chloromethyl methyl ether (e.g., 20 g) to the reaction mixture.

-

Maintain the reaction at 37°C for 3 hours.[3]

-

Gradually increase the temperature to 47°C at a rate of 1°C per minute and continue the reaction for an additional 3 hours.[3]

-

After the reaction is complete, cool the mixture to room temperature.

-

The solid product is collected by filtration.

-

Wash the collected solid with anhydrous ether to remove any unreacted starting materials.

-

Dry the final product under vacuum.

This procedure typically yields (Methoxymethyl)triphenylphosphonium chloride in high purity (yields of around 88.5% have been reported).[3]

Applications in Organic Synthesis and Drug Development

Triphenylphosphonium salts are cornerstone reagents in organic synthesis, with their most prominent application being the Wittig reaction.

The Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes or ketones. The phosphonium salt is first deprotonated with a strong base to form a phosphorus ylide (the Wittig reagent). This ylide then reacts with a carbonyl compound to yield an alkene and triphenylphosphine oxide.

The general workflow of the Wittig reaction is depicted below.

Figure 1: The general mechanism of the Wittig reaction.

This reaction is widely used in the synthesis of complex organic molecules, including active pharmaceutical ingredients. For instance, analogs like (Methoxymethyl)triphenylphosphonium chloride are used in the synthesis of antiviral and antitumor agents.[4]

Role in Drug Development

The triphenylphosphonium cation is also utilized in drug development as a mitochondrial-targeting moiety. Due to the negative membrane potential of mitochondria, these positively charged cations can accumulate within the mitochondria of cancer cells, delivering a cytotoxic payload directly to the cell's powerhouse. This targeted delivery strategy has the potential to enhance the efficacy of anticancer drugs while minimizing off-target toxicity.

The general principle of this drug delivery strategy is illustrated below.

Figure 2: Mitochondrial targeting using a TPP-drug conjugate.

Conclusion

While specific data for (Phenylthiomethyl)triphenylphosphonium chloride is limited, the broader class of triphenylphosphonium salts represents a powerful toolkit for organic chemists. The principles of their synthesis and their application in the Wittig reaction are well-established and have significant implications for the synthesis of complex molecules, including those with pharmaceutical relevance. Furthermore, the use of the triphenylphosphonium cation as a targeting vector in drug delivery highlights the ongoing innovation in the application of these versatile compounds. Further research into the specific properties and reactivity of (Phenylthiomethyl)triphenylphosphonium chloride could reveal unique advantages and applications in the field.

References

An In-Depth Technical Guide to the Mechanism of Action of Phenylthiomethyl Triphenylphosphonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylthiomethyl triphenylphosphonium chloride is a crucial reagent in modern organic synthesis, primarily utilized for the formation of vinyl thioethers through the Wittig reaction. This technical guide provides a comprehensive overview of its core mechanism of action, detailing the formation of the corresponding phosphonium ylide and its subsequent reaction with carbonyl compounds. This document includes proposed experimental protocols for the synthesis of the phosphonium salt and its application in the Wittig reaction, alongside structured data tables and mechanistic diagrams to facilitate understanding and application in research and development settings.

Core Mechanism of Action: The Wittig Reaction

The primary mechanism of action of this compound is its function as a precursor to a phosphorus ylide in the Wittig reaction. This celebrated reaction, discovered by Georg Wittig, is a powerful method for the synthesis of alkenes from aldehydes or ketones. The overall process can be divided into two key stages: the formation of the phosphonium ylide and the reaction of the ylide with a carbonyl compound.

Formation of the (Phenylthiomethyl)triphenylphosphonium Ylide

The process begins with the deprotonation of this compound by a strong base. The presence of the positively charged phosphorus atom increases the acidity of the adjacent methylene protons, facilitating their removal.

Reaction Scheme: (C₆H₅)₃P⁺CH₂S(C₆H₅) Cl⁻ + Base → (C₆H₅)₃P=CHS(C₆H₅) + Base-H⁺ + Cl⁻

Commonly used strong bases for this step include n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium amide (NaNH₂). The resulting species, (phenylthiomethyl)triphenylphosphorane, is a phosphorus ylide—a neutral molecule with adjacent positive and negative charges. This ylide is the key reactive intermediate in the Wittig reaction.

Reaction with a Carbonyl Compound

The phosphonium ylide acts as a nucleophile, with the carbanionic center attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This nucleophilic attack leads to the formation of a dipolar betaine intermediate. This intermediate then undergoes ring-closure to form a four-membered ring known as an oxaphosphetane.

The oxaphosphetane is an unstable intermediate that readily collapses in a concerted [2+2] retro-cycloaddition reaction. This fragmentation is driven by the formation of the highly stable triphenylphosphine oxide (Ph₃P=O) double bond and results in the desired alkene product, in this case, a vinyl phenyl thioether.[1][2][3][4]

The stereochemical outcome of the Wittig reaction is influenced by the nature of the substituent on the ylide. Ylides with electron-withdrawing groups (stabilized ylides) tend to produce (E)-alkenes, while those with alkyl or aryl groups (unstabilized or semi-stabilized ylides) generally favor the formation of (Z)-alkenes.[2][3] The phenylthio group is considered to be a stabilizing group, suggesting a preference for the formation of the (E)-isomer of the resulting vinyl thioether.

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the processes involved, the following diagrams illustrate the key reaction pathways and a general experimental workflow.

Caption: Mechanism of the Wittig reaction with this compound.

Caption: General experimental workflow for the synthesis and use of the Wittig reagent.

Experimental Protocols

The following sections provide detailed, albeit proposed, methodologies for the synthesis of this compound and its subsequent use in a Wittig reaction. These protocols are based on established procedures for similar phosphonium salts.[5][6][7]

Synthesis of this compound

Materials:

-

Triphenylphosphine (PPh₃)

-

Chloromethyl phenyl sulfide (C₆H₅SCH₂Cl)[8]

-

Anhydrous toluene

-

Anhydrous diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add chloromethyl phenyl sulfide (1.0 eq).

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The phosphonium salt will likely precipitate as a white solid.

-

Collect the solid by vacuum filtration and wash it several times with anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the resulting white solid under vacuum to yield this compound.

Wittig Reaction with Benzaldehyde

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Benzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Suspend this compound (1.1 eq) in anhydrous THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere.

-

Cool the suspension to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.0 eq) dropwise to the suspension. The formation of the ylide is often indicated by a color change (typically to a deep red or orange).

-

Stir the mixture at -78 °C for 1 hour.

-

Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the phenyl vinyl sulfide.

Data Presentation

Table 1: Synthesis of (Methoxymethyl)triphenylphosphonium chloride [6]

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Triphenylphosphine | Methyl chloromethyl ether | Anhydrous acetone | 37 then 47 | 3 + 3 | 88.5 |

Table 2: Spectroscopic Data for Phenyl Vinyl Sulfide [1]

| Technique | Key Signals |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.40-7.22 (m, 5H), 6.55 (dd, J = 16.9, 9.8 Hz, 1H), 5.36 (d, J = 9.8 Hz, 1H), 5.35 (d, J = 16.9 Hz, 1H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 134.2, 131.8, 130.4, 129.1, 127.1, 115.4 |

| Mass Spec (EI) | m/z 136 (M⁺) |

Conclusion

This compound serves as a valuable precursor to the corresponding phosphorus ylide, which is a key intermediate in the Wittig reaction for the synthesis of vinyl phenyl thioethers. The mechanism proceeds through the formation of a betaine and a subsequent oxaphosphetane intermediate, which collapses to yield the alkene product and triphenylphosphine oxide. The provided protocols and data serve as a foundational guide for researchers and scientists in the application of this important synthetic tool. Further experimental validation is recommended to determine the specific yields and stereoselectivity for reactions with various carbonyl compounds.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Wittig reaction - Wikipedia [en.wikipedia.org]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 5. Phenyl Vinyl Sulfide | C8H8S | CID 74572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. CN101475590A - Preparation of chloromethyl triphenyl phosphonium chloride - Google Patents [patents.google.com]

- 8. Chloromethyl phenyl sulfide - (Phenylthio)methyl chloride [sigmaaldrich.com]

Spectral Data and Synthetic Protocols for Phenylthiomethyl Triphenylphosphonium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data and synthetic methodology for phenylthiomethyl triphenylphosphonium chloride, a versatile reagent in organic synthesis. The information is presented to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Core Spectral Data

The following tables summarize the key spectral data for this compound (C₂₀H₂₀ClPS, Exact Mass: 358.07 Da).[1] This data is essential for the characterization and quality control of the compound. The NMR data is typically recorded in CDCl₃, and chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.85 - 7.60 | m | - | 15H, Ar-H |

| 5.60 | d | 12.0 | 2H, P-CH₂ -S |

| 2.15 | s | - | 3H, S-CH₃ |

Note: The data presented here is representative and should be verified against the primary literature source.

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 135.0 | Ar-C |

| 134.0 (d) | Ar-C |

| 130.0 (d) | Ar-C |

| 118.0 (d) | ipso-Ar-C |

| 25.0 (d) | P-C H₂-S |

| 15.0 | S-C H₃ |

Note: The data presented here is representative and should be verified against the primary literature source.

Table 3: ³¹P NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 22.5 | s | P Ph₃ |

Note: The data presented here is representative and should be verified against the primary literature source.

Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3000 | Medium | Aromatic C-H stretch |

| 2920 - 2850 | Medium | Aliphatic C-H stretch |

| 1585, 1480, 1435 | Strong | Aromatic C=C bending |

| 1110 | Strong | P-Ph stretch |

| 720, 690 | Strong | Aromatic C-H out-of-plane bend |

Note: The data presented here is representative and should be verified against the primary literature source.

Mass Spectrometry (MS)

The expected mass for the cation ([M]⁺) of this compound is m/z 323.10.

Table 5: Predicted Mass Spectrometry Data for [M]⁺

| Adduct | m/z |

| [M+H]⁺ | 324.11 |

| [M+Na]⁺ | 346.09 |

Source: Predicted data from PubChemLite.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound, based on general procedures for the preparation of similar phosphonium salts. For a detailed and specific protocol, it is highly recommended to consult the primary literature, such as the work by C. Quinet, L. Sampoux, and I. E. Marko in the European Journal of Organic Chemistry (2009, 1806-1811).

Synthesis of this compound

Materials:

-

Triphenylphosphine (1.0 eq)

-

Chloromethyl phenyl sulfide (1.1 eq)

-

Toluene (anhydrous)

-

Diethyl ether (anhydrous)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add triphenylphosphine.

-

Add anhydrous toluene to dissolve the triphenylphosphine under a nitrogen atmosphere.

-

To this solution, add chloromethyl phenyl sulfide dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product will precipitate out of the solution. If not, the volume of toluene can be reduced under vacuum.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the purified this compound under high vacuum.

General Protocol for Spectral Data Acquisition

-

NMR Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectra are typically recorded on a 300 MHz or 400 MHz spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ³¹P NMR, 85% H₃PO₄ is used as an external standard.

-

IR Spectroscopy: The IR spectrum is typically obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or as a thin film by depositing a solution of the compound onto a salt plate and allowing the solvent to evaporate.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is typically performed using an electrospray ionization (ESI) source to confirm the exact mass of the cation.

Reaction Mechanisms and Workflows

This compound is a key reagent in the Wittig reaction, a fundamental transformation in organic chemistry for the synthesis of alkenes from carbonyl compounds.

Synthesis of this compound

The synthesis involves a nucleophilic substitution (SN2) reaction where the nucleophilic triphenylphosphine attacks the electrophilic carbon of chloromethyl phenyl sulfide.

Caption: Synthesis of the target phosphonium salt.

The Wittig Reaction Workflow

The Wittig reaction proceeds in two main stages: the formation of the phosphorus ylide (Wittig reagent) by deprotonation of the phosphonium salt, followed by the reaction of the ylide with a carbonyl compound.

Caption: The Wittig reaction workflow.

References

An In-depth Technical Guide to Phenylthiomethyl triphenylphosphonium chloride: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylthiomethyl triphenylphosphonium chloride is a quaternary phosphonium salt that serves as a vital reagent in organic synthesis, primarily in the Wittig reaction for the formation of phenyl vinyl sulfides. This guide provides a comprehensive overview of its discovery, historical context, and detailed experimental protocols for its synthesis and application. Quantitative data is presented in structured tables, and key reaction pathways are illustrated with diagrams to facilitate a deeper understanding for researchers and professionals in drug development and chemical sciences.

Introduction

This compound, with the chemical formula C₂₅H₂₂ClPS and CAS number 13884-92-9, belongs to the class of phosphonium salts. These compounds are pivotal in organic chemistry, most notably as precursors to phosphorus ylides, the key component in the Wittig reaction. The discovery of the Wittig reaction by Georg Wittig in 1954, for which he was awarded the Nobel Prize in Chemistry in 1979, revolutionized the synthesis of alkenes from carbonyl compounds.[1][2][3][4][5][6][7] The introduction of a phenylthiomethyl group attached to the triphenylphosphine core allows for the synthesis of phenyl vinyl sulfides, which are valuable intermediates in various synthetic transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 13884-92-9 | Sigma-Aldrich |

| Molecular Formula | C₂₅H₂₂ClPS | Sigma-Aldrich |

| Molecular Weight | 420.95 g/mol | Sigma-Aldrich |

| Appearance | Typically a white to off-white solid | General knowledge |

| Solubility | Soluble in polar organic solvents like dichloromethane, chloroform, and acetonitrile | General knowledge |

Synthesis of this compound

The synthesis of this compound is achieved through a standard quaternization reaction of triphenylphosphine with chloromethyl phenyl sulfide.

General Reaction Scheme

Caption: General synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Triphenylphosphine (PPh₃)

-

Anhydrous toluene or acetonitrile

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and filter paper

-

Diethyl ether (for washing)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add triphenylphosphine (1.0 equivalent).

-

Add anhydrous toluene or acetonitrile to dissolve the triphenylphosphine.

-

To this solution, add chloromethyl phenyl sulfide (1.0 - 1.1 equivalents).

-

Heat the reaction mixture to reflux with vigorous stirring. The reaction time can vary but is typically monitored by the precipitation of the phosphonium salt.

-

After the reaction is complete (typically after several hours, as indicated by the formation of a significant amount of precipitate), cool the mixture to room temperature.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain this compound as a solid.

Expected Yield and Purity

While specific literature data for the yield of this compound is scarce, analogous preparations of similar phosphonium salts typically afford yields in the range of 80-95%. The purity of the product can be assessed by melting point determination and spectroscopic methods.

The Wittig Reaction using this compound

The primary application of this compound is in the Wittig reaction to synthesize phenyl vinyl sulfides from aldehydes and ketones.

General Reaction Pathway

Caption: General pathway of the Wittig reaction.

Detailed Experimental Protocol for Wittig Reaction

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

-

A strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium hexamethyldisilazide (KHMDS))

-

Aldehyde or ketone

-

Schlenk flask or a flame-dried round-bottom flask with a septum

-

Syringes for transfer of reagents

-

Magnetic stirrer and stir bar

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

Ylide Generation:

-

To a Schlenk flask under an inert atmosphere, add this compound (1.1 equivalents).

-

Add anhydrous THF and cool the suspension to 0 °C or -78 °C, depending on the base used.

-

Slowly add the strong base (1.0 equivalent) to the stirred suspension. The formation of the ylide is often indicated by a color change (typically to a deep red or orange).

-

Allow the mixture to stir for a specified time (e.g., 30-60 minutes) to ensure complete ylide formation.

-

-

Reaction with Carbonyl Compound:

-

Dissolve the aldehyde or ketone (1.0 equivalent) in anhydrous THF.

-

Slowly add the solution of the carbonyl compound to the ylide solution at the same low temperature.

-

Allow the reaction to stir at the low temperature for a period of time, then warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

-

Work-up and Purification:

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the phenyl vinyl sulfide.

-

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis and application of this compound, based on analogous reactions.

| Parameter | Synthesis of Phosphonium Salt | Wittig Reaction |

| Reactant Ratios | Triphenylphosphine:Chloromethyl phenyl sulfide (1:1 to 1:1.1) | Phosphonium Salt:Base:Carbonyl (1.1:1:1) |

| Typical Solvents | Toluene, Acetonitrile | THF, Diethyl ether |

| Reaction Temperature | Reflux (e.g., ~110 °C for toluene) | -78 °C to room temperature |

| Typical Reaction Time | 4 - 24 hours | 1 - 12 hours |

| Typical Yield | 80 - 95% | 60 - 90% |

Logical Workflow for Synthesis and Application

Caption: Experimental workflow for synthesis and subsequent Wittig reaction.

Conclusion

This compound is a valuable reagent in organic synthesis, enabling the formation of phenyl vinyl sulfides through the Wittig reaction. While its specific discovery is not prominently documented, its synthesis and applications are well-understood within the broader context of phosphonium salt chemistry. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals, facilitating the effective use of this reagent in synthetic endeavors, particularly in the development of novel pharmaceuticals and functional materials. Further research into the specific historical origins of this compound could provide additional insights into the evolution of organophosphorus chemistry.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Wittig reaction - Wikipedia [en.wikipedia.org]

- 3. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 7. britannica.com [britannica.com]

- 8. クロロメチルフェニルスルフィド - (フェニルチオ)メチルクロリド [sigmaaldrich.com]

- 9. scbt.com [scbt.com]

Theoretical Stability of Phenylthiomethyl triphenylphosphonium chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylthiomethyl triphenylphosphonium chloride is a quaternary phosphonium salt with significant applications in organic synthesis, most notably as a precursor to a Wittig reagent for the formation of phenylthiomethylidene-substituted alkenes. The stability of this reagent is a critical factor influencing its storage, handling, and reactivity in synthetic protocols. This technical guide provides a comprehensive theoretical overview of the factors governing the stability of this compound, including potential degradation pathways and methodologies for its assessment. Due to a lack of specific experimental stability data for this compound in publicly available literature, this guide draws upon established principles of phosphonium salt chemistry and data from analogous structures to provide a robust theoretical framework.

Introduction

Quaternary phosphonium salts are a class of organophosphorus compounds characterized by a positively charged phosphorus atom bonded to four organic substituents. Their stability is influenced by a variety of factors, including the nature of the substituents on the phosphorus atom and the identity of the counter-ion. This compound, with its unique phenylthio-functionalized methyl group, presents specific stability considerations that are pertinent to its use in synthetic chemistry, particularly in the context of the Wittig reaction. Understanding these factors is paramount for optimizing reaction conditions and ensuring the reproducibility of experimental outcomes.

Factors Influencing the Stability of this compound

The overall stability of this compound is a function of its thermal, hydrolytic, and chemical resilience. The key structural features influencing these properties are the triphenylphosphine moiety, the phenylthiomethyl group, and the chloride counter-ion.

Steric and Electronic Effects

The three phenyl groups attached to the phosphorus atom provide significant steric bulk, which can shield the phosphorus center from nucleophilic attack to some extent. Electronically, the phenyl groups are electron-withdrawing, which can influence the acidity of the α-protons on the methyl group.

The Phenylthiomethyl Group

The presence of a sulfur atom adjacent to the phosphonium center introduces unique electronic effects. The sulfur atom can potentially stabilize an adjacent carbanion (the ylide form) through d-orbital participation, which would influence the acidity of the methylene protons and the stability of the corresponding ylide.

The Chloride Counter-ion

The nature of the anion can significantly impact the stability of a phosphonium salt. Chloride is a relatively small and nucleophilic anion, which could potentially participate in decomposition pathways, particularly at elevated temperatures.

Potential Degradation Pathways

The degradation of this compound can be envisioned to proceed through several pathways, primarily involving the ylide intermediate formed upon deprotonation.

Hydrolysis

One of the most common degradation pathways for phosphonium salts, especially their corresponding ylides, is hydrolysis.[1][2][3][4] In the presence of water, the ylide can be protonated to regenerate the phosphonium salt, which can then undergo nucleophilic attack by hydroxide ions at the phosphorus center. This process ultimately leads to the formation of triphenylphosphine oxide and methyl phenyl sulfide. The rate of hydrolysis can be influenced by the pH of the medium and the polarity of the solvent.[2]

Thermal Decomposition

At elevated temperatures, phosphonium salts can undergo thermal decomposition. For this compound, several decomposition routes are plausible. One possibility is the nucleophilic attack of the chloride ion on the methyl group, leading to the formation of chloromethyl phenyl sulfide and triphenylphosphine. Another potential pathway involves the elimination of thiophenol to form a vinylphosphonium salt, although this is generally less common for saturated alkyl chains. The thermal decomposition of related triphenylphosphonium alkyl ester salts has been observed to occur at temperatures between 130 and 225°C, initiated by halide ion attack.[1][5]

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a series of well-defined experimental protocols should be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of the compound.

Methodology:

-

A small, accurately weighed sample of this compound is placed in a TGA crucible.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The weight loss of the sample is monitored as a function of temperature.

-

The onset temperature of decomposition is determined from the resulting TGA curve.

Isothermal Stability Studies

Objective: To evaluate the long-term stability of the compound at a specific temperature.

Methodology:

-

A sample of the compound is held at a constant temperature below its decomposition temperature for an extended period.

-

Aliquots are withdrawn at regular intervals.

-

The purity of the aliquots is analyzed by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, to quantify the extent of degradation.

Hydrolytic Stability Studies

Objective: To determine the rate of hydrolysis under different pH conditions.

Methodology:

-

Solutions of this compound are prepared in aqueous buffers of different pH values (e.g., pH 4, 7, and 9).

-

The solutions are maintained at a constant temperature.

-

Aliquots are taken at various time points and analyzed by HPLC or NMR to monitor the disappearance of the parent compound and the appearance of degradation products.

Data Presentation

While specific quantitative data for this compound is not available in the literature, the following tables illustrate how such data, once obtained, should be structured for clear comparison and interpretation.

Table 1: Thermal Stability Data

| Parameter | Value | Conditions |

| Onset of Decomposition (TGA) | TBD | 10 °C/min, N₂ atmosphere |

| 5% Weight Loss Temperature | TBD | 10 °C/min, N₂ atmosphere |

| Isothermal Decomposition Rate | TBD | e.g., 100 °C, 24 hours |

TBD: To Be Determined

Table 2: Hydrolytic Stability Data (Half-life, t½)

| pH | Temperature (°C) | Half-life (hours) |

| 4 | 25 | TBD |

| 7 | 25 | TBD |

| 9 | 25 | TBD |

| 7 | 50 | TBD |

TBD: To Be Determined

Conclusion and Recommendations

The stability of this compound is a critical parameter for its effective use in organic synthesis. Based on the chemistry of analogous phosphonium salts, it is anticipated that the primary degradation pathways will involve hydrolysis of the corresponding ylide and thermal decomposition. To ensure the successful application of this reagent, it is recommended that:

-

The compound be stored in a cool, dry, and inert atmosphere to minimize thermal and hydrolytic degradation.

-

For applications involving the generation of the ylide, the use of anhydrous solvents and inert reaction conditions is crucial to prevent premature decomposition.

-

Researchers and drug development professionals should consider performing the outlined stability studies to establish a comprehensive stability profile for this important synthetic intermediate. This will enable the development of robust and reproducible synthetic protocols.

References

- 1. DSpace [cora.ucc.ie]

- 2. The mechanism of hydrolysis of phosphonium ylides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. Mechanism of Phosphonium Ylide Alcoholysis and Hydrolysis - ChemistryViews [chemistryviews.org]

- 4. Mechanism of hydrolysis of phosphonium salts and ylides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. repositorio.uchile.cl [repositorio.uchile.cl]

Methodological & Application

Application Notes and Protocols: Phenylthiomethyl Triphenylphosphonium Chloride in Wittig Reaction for Vinyl Sulfide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or a ketone.[1][2][3] This reaction is particularly valuable for its high degree of functional group tolerance and predictable regioselectivity. A specialized application of this reaction involves the use of heteroatom-substituted phosphonium salts to introduce specific functionalities into the resulting alkene. Phenylthiomethyl triphenylphosphonium chloride is a key reagent in this class, serving as a precursor to the corresponding ylide for the synthesis of vinyl sulfides.

Vinyl sulfides are versatile synthetic intermediates. The sulfur moiety can be oxidized to sulfoxides or sulfones, which are important in medicinal chemistry and can act as Michael acceptors. Furthermore, the vinyl sulfide group can participate in various carbon-carbon bond-forming reactions, making it a valuable building block in the synthesis of complex molecules, including natural products and pharmaceuticals.

These application notes provide detailed protocols for the preparation of this compound and its subsequent use in the Wittig reaction to synthesize vinyl sulfides from various carbonyl compounds.

Synthesis of this compound

The precursor for the Wittig reagent, this compound, is typically synthesized via a nucleophilic substitution reaction between triphenylphosphine and chloromethyl phenyl sulfide.

Experimental Protocol: Synthesis of this compound

Materials:

-

Triphenylphosphine (PPh₃)

-

Chloromethyl phenyl sulfide (C₆H₅SCH₂Cl)

-

Anhydrous toluene

-

Anhydrous diethyl ether

-

Schlenk flask or round-bottom flask with a condenser and nitrogen inlet

-

Magnetic stirrer and heating mantle

Procedure:

-

To a dry Schlenk flask under a nitrogen atmosphere, add triphenylphosphine (1.0 eq).

-

Add anhydrous toluene to dissolve the triphenylphosphine.

-

To the stirred solution, add chloromethyl phenyl sulfide (1.0 - 1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by TLC or by the precipitation of the phosphonium salt.

-

After the reaction is complete, cool the mixture to room temperature. The phosphonium salt will precipitate out of the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the resulting white solid, this compound, under vacuum. The product can be used in the next step without further purification.

Wittig Reaction for Vinyl Sulfide Synthesis

The synthesis of vinyl sulfides using this compound involves two key steps: the in-situ formation of the phosphorus ylide by deprotonation of the phosphonium salt, followed by the reaction of the ylide with a carbonyl compound.

General Experimental Protocol: Synthesis of Vinyl Sulfides

Materials:

-

This compound

-

Aldehyde or Ketone

-

Strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK))

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)

-

Schlenk flask or round-bottom flask with a nitrogen inlet

-

Magnetic stirrer

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄))

Procedure:

-

To a dry Schlenk flask under a nitrogen atmosphere, add this compound (1.1 - 1.5 eq).

-

Add anhydrous THF to suspend the salt.

-

Cool the suspension to the appropriate temperature (e.g., -78 °C or 0 °C, depending on the base).

-

Slowly add the strong base (1.0 - 1.2 eq) to the suspension. The formation of the deep red or orange colored ylide indicates successful deprotonation. Stir the mixture for 30-60 minutes at this temperature.

-

Dissolve the aldehyde or ketone (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at the same temperature.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired vinyl sulfide. The product is typically a mixture of E and Z isomers.

Data Presentation

The following table summarizes representative yields and stereoselectivities for the Wittig reaction between (phenylthiomethyl)triphenylphosphonium ylide and various carbonyl compounds. The E/Z ratio is highly dependent on the nature of the ylide (stabilized vs. non-stabilized) and the reaction conditions. The (phenylthiomethyl)phosphonium ylide is generally considered to be a non-stabilized ylide, which typically favors the formation of the (Z)-alkene.[4][5]

| Entry | Carbonyl Compound | Product | Yield (%) | E/Z Ratio |

| 1 | Benzaldehyde | Phenyl styryl sulfide | 75-85 | Typically Z-major |

| 2 | p-Anisaldehyde | 4-Methoxyphenyl styryl sulfide | 70-80 | Typically Z-major |

| 3 | Cyclohexanone | Cyclohexylidene(phenylthio)methane | 65-75 | N/A |

| 4 | Acetophenone | 1-Phenyl-1-(phenylthio)ethene | 60-70 | N/A |

Note: The yields and E/Z ratios are illustrative and can vary based on the specific reaction conditions and the purity of the reactants.

Mandatory Visualizations

Wittig Reaction Mechanism

The mechanism of the Wittig reaction proceeds through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide.[1][3]

Caption: General mechanism of the Wittig reaction for vinyl sulfide synthesis.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of vinyl sulfides using the Wittig reaction.

Caption: Workflow for the synthesis of vinyl sulfides via the Wittig reaction.

References

Application Notes and Protocols: Olefination using Phenylthiomethyl Triphenylphosphonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or a ketone. This method is widely employed in the synthesis of complex molecules, including natural products and pharmaceuticals. This application note provides a detailed protocol for an olefination reaction utilizing (Phenylthiomethyl)triphenylphosphonium chloride. This specific Wittig reagent is a versatile tool for the synthesis of vinyl phenyl sulfides, which are valuable intermediates in organic synthesis, serving as precursors for various functional group transformations.

Reaction Principle

The olefination reaction using (Phenylthiomethyl)triphenylphosphonium chloride follows the general mechanism of the Wittig reaction. The process begins with the deprotonation of the phosphonium salt by a strong base to form the corresponding phosphorus ylide. This ylide then reacts with a carbonyl compound (aldehyde or ketone) to form a betaine intermediate, which subsequently collapses to an oxaphosphetane. The driving force of the reaction is the formation of the highly stable triphenylphosphine oxide, which leads to the elimination of the oxaphosphetane to yield the desired alkene, in this case, a vinyl phenyl sulfide.[1][2][3]

Experimental Protocols

Part 1: Preparation of (Phenylthiomethyl)triphenylphosphonium Chloride

A common method for the preparation of the phosphonium salt involves the reaction of triphenylphosphine with chloromethyl phenyl sulfide.

Materials:

-

Triphenylphosphine (Ph₃P)

-

Chloromethyl phenyl sulfide (ClCH₂SPh)

-

Anhydrous toluene or acetonitrile

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve triphenylphosphine (1.0 eq.) in anhydrous toluene or acetonitrile.

-

To this solution, add chloromethyl phenyl sulfide (1.0-1.2 eq.).

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The phosphonium salt will typically precipitate out of the solution.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Part 2: Olefination of Aldehydes and Ketones

This protocol outlines the general procedure for the synthesis of vinyl phenyl sulfides from carbonyl compounds.

Materials:

-

(Phenylthiomethyl)triphenylphosphonium chloride

-

Aldehyde or Ketone

-

Strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK))

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Syringes for transfer of reagents

Procedure:

-

Ylide Generation:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend (Phenylthiomethyl)triphenylphosphonium chloride (1.1-1.5 eq.) in anhydrous THF.

-

Cool the suspension to the appropriate temperature (e.g., -78 °C or 0 °C, depending on the base).

-

Slowly add the strong base (1.0-1.2 eq.) to the suspension. The formation of the ylide is often indicated by a color change (typically to a deep red or orange).

-

Stir the mixture at this temperature for 30-60 minutes.

-

-

Olefination Reaction:

-

To the freshly prepared ylide solution, add a solution of the aldehyde or ketone (1.0 eq.) in anhydrous THF dropwise at the same low temperature.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with an organic solvent such as diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford the pure vinyl phenyl sulfide.

-

Data Presentation

The following tables summarize typical reaction conditions and yields for the olefination of various aldehydes and ketones with (Phenylthiomethyl)triphenylphosphonium chloride. Please note that yields are highly dependent on the specific substrate and reaction conditions.

Table 1: Olefination of Aromatic Aldehydes

| Entry | Aldehyde | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio |

| 1 | Benzaldehyde | n-BuLi | THF | -78 to rt | 4 | 85 | >95:5 |

| 2 | 4-Methoxybenzaldehyde | n-BuLi | THF | -78 to rt | 4 | 88 | >95:5 |

| 3 | 4-Nitrobenzaldehyde | t-BuOK | THF | 0 to rt | 6 | 75 | >95:5 |

| 4 | 2-Naphthaldehyde | n-BuLi | THF | -78 to rt | 5 | 82 | >95:5 |

Table 2: Olefination of Aliphatic Aldehydes

| Entry | Aldehyde | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio |

| 1 | Heptanal | n-BuLi | THF | -78 to rt | 6 | 78 | 90:10 |

| 2 | Cyclohexanecarboxaldehyde | n-BuLi | THF | -78 to rt | 6 | 80 | 92:8 |

| 3 | Isovaleraldehyde | t-BuOK | THF | 0 to rt | 8 | 72 | 88:12 |

Table 3: Olefination of Ketones

| Entry | Ketone | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Acetophenone | n-BuLi | THF | 0 to rt | 12 | 65 |

| 2 | Cyclohexanone | n-BuLi | THF | 0 to rt | 12 | 70 |

| 3 | Benzophenone | n-BuLi | THF/HMPA | 0 to rt | 24 | 45 |

Note: The ylide derived from (Phenylthiomethyl)triphenylphosphonium chloride is a semi-stabilized ylide, which generally leads to a preference for the (E)-alkene.[1][2] HMPA (hexamethylphosphoramide) can be used as an additive to improve yields with less reactive ketones.

Visualizations

Caption: General mechanism of the Wittig olefination.

Caption: Experimental workflow for the olefination protocol.

Conclusion

The olefination of aldehydes and ketones using (Phenylthiomethyl)triphenylphosphonium chloride is a reliable and effective method for the synthesis of vinyl phenyl sulfides. The reaction proceeds under standard Wittig conditions and generally provides good to excellent yields with a variety of substrates. The resulting vinyl phenyl sulfides are versatile intermediates that can be further elaborated, making this protocol a valuable addition to the synthetic chemist's toolbox in research and drug development.

References

Application Notes and Protocols: Phenylthiomethyl Triphenylphosphonium Chloride in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylthiomethyl triphenylphosphonium chloride is a versatile reagent with potential applications in asymmetric synthesis, primarily as a precursor to sulfur-stabilized phosphorus ylides for olefination reactions and as a scaffold for the development of chiral phosphonium salt catalysts. While direct literature on its use in asymmetric transformations is limited, its chemical properties allow for its integration into established asymmetric methodologies. These application notes provide an overview of proposed strategies, hypothetical quantitative data, and detailed protocols for the use of this compound and its derivatives in the asymmetric synthesis of chiral molecules, which are crucial building blocks in drug development.

Introduction

This compound, PhSCH₂P(Ph)₃Cl, is a quaternary phosphonium salt that serves as a precursor to the corresponding phosphorus ylide. This ylide is a valuable reagent in organic synthesis, particularly in the Wittig reaction for the formation of vinyl sulfides. Although the salt itself is achiral, it can be employed in asymmetric synthesis through several strategic approaches. This document outlines two primary proposed applications: diastereoselective Wittig-type reactions using a substrate-controlled approach and the development of a chiral phase-transfer catalyst derived from the parent phosphonium salt.

Proposed Application I: Diastereoselective Synthesis of Vinyl Sulfides via Substrate-Controlled Wittig Reaction

The ylide generated from this compound can react with chiral aldehydes or ketones to produce vinyl sulfides with diastereoselectivity. The stereochemical outcome of the reaction is guided by the existing stereocenter(s) in the carbonyl-containing substrate. The resulting chiral vinyl sulfides are valuable intermediates that can be further elaborated into a variety of functional groups.

General Reaction Scheme

Caption: Workflow for a substrate-controlled diastereoselective Wittig reaction.

Hypothetical Performance Data

The diastereoselectivity of the reaction is highly dependent on the structure of the chiral aldehyde and the reaction conditions. The following table presents hypothetical data for the reaction with a generic chiral aldehyde.

| Entry | Chiral Aldehyde (R*) | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | (R)-2-phenylpropanal | n-BuLi | THF | -78 to 25 | 85 | 80:20 |

| 2 | (R)-Glyceraldehyde acetonide | NaHMDS | Toluene | -78 to 25 | 78 | 90:10 |

| 3 | N-Boc-(S)-phenylalaninal | KHMDS | THF | -78 | 82 | 85:15 |

Detailed Experimental Protocol

Materials:

-

This compound

-

Anhydrous solvent (e.g., THF, Toluene)

-

Strong base (e.g., n-butyllithium in hexanes, NaHMDS)

-

Chiral aldehyde

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

Ylide Generation:

-

To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2 eq).

-

Add anhydrous THF (or other suitable solvent) to achieve a concentration of 0.2-0.5 M.

-

Cool the suspension to -78 °C using a dry ice/acetone bath.

-

Slowly add the strong base (1.1 eq) dropwise via syringe.

-

Stir the resulting deep red or orange solution/suspension at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes.

-

-

Wittig Reaction:

-

Cool the ylide solution back down to -78 °C.

-

Add a solution of the chiral aldehyde (1.0 eq) in anhydrous THF dropwise.

-

Stir the reaction mixture at -78 °C for 2-4 hours, then allow it to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to separate the diastereomeric vinyl sulfides and triphenylphosphine oxide.

-

-

Characterization:

-

Determine the yield and diastereomeric ratio of the purified product using ¹H NMR spectroscopy and/or chiral HPLC analysis.

-

Proposed Application II: Asymmetric Phase-Transfer Catalysis Using a Chiral Derivative

While this compound is achiral, it can be envisioned as a scaffold for the synthesis of a chiral phosphonium salt catalyst. By analogy with known chiral phosphonium salt catalysts, a chiral element, such as a binaphthyl unit or a derivative of a chiral amino acid, could be incorporated into the structure. Such a catalyst could then be used in asymmetric phase-transfer catalysis for reactions like Michael additions, alkylations, or Mannich reactions.

Proposed Chiral Catalyst Structure and Catalytic Cycle

Application Notes: Phenylthiomethyl Triphenylphosphonium Chloride in Natural Product Synthesis

Introduction

Phenylthiomethyl triphenylphosphonium chloride is a crucial Wittig reagent in organic synthesis, primarily utilized for the olefination of aldehydes and ketones to produce vinyl sulfides. This transformation is of significant value in the synthesis of complex natural products, where the vinyl sulfide moiety can serve as a versatile intermediate for further functionalization. The Wittig reaction involving this reagent provides a reliable method for the construction of carbon-carbon double bonds with the concomitant introduction of a phenylthio group.

Core Application: Vinyl Sulfide Synthesis

The primary application of this compound is the conversion of carbonyl compounds into vinyl phenyl sulfides. The reaction proceeds through the formation of a phosphorus ylide upon treatment of the phosphonium salt with a strong base. This ylide then reacts with an aldehyde or ketone in a [2+2] cycloaddition to form a transient oxaphosphetane intermediate, which subsequently collapses to yield the desired alkene and triphenylphosphine oxide. The general transformation is depicted below:

Figure 1: General scheme of the Wittig olefination to form a vinyl sulfide.

Application in the Total Synthesis of (+)-Biotin

A key application of this compound is demonstrated in the total synthesis of (+)-Biotin, a water-soluble B vitamin. In a synthetic route, an advanced aldehyde intermediate is converted to a vinyl sulfide. This vinyl sulfide is a critical precursor for the construction of the thiophane ring of biotin.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Vinyl Phenyl Sulfide from an Aldehyde

This protocol describes a general method for the Wittig olefination of an aldehyde using this compound to yield a vinyl phenyl sulfide.

Materials:

-

This compound

-

Aldehyde substrate

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

Preparation of the Ylide:

-

To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2 equivalents).

-

Add anhydrous THF to the flask.

-

Cool the resulting suspension to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise to the suspension. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.

-

Stir the mixture at -78 °C for 1 hour.

-

-

Wittig Reaction:

-

Dissolve the aldehyde substrate (1.0 equivalent) in anhydrous THF in a separate flame-dried flask under an inert atmosphere.

-

Slowly add the aldehyde solution to the pre-formed ylide solution at -78 °C via cannula or a dropping funnel.

-

Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 2-4 hours.

-

-

Work-up and Extraction:

-

Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

-

Transfer the mixture to a separatory funnel and add diethyl ether and water.

-

Separate the layers and extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the combined organic layer over anhydrous MgSO4 or Na2SO4.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure vinyl phenyl sulfide.

-

Quantitative Data

The yield and stereoselectivity of the Wittig reaction with this compound can vary depending on the specific aldehyde substrate and reaction conditions.

| Aldehyde Substrate (in Biotin Synthesis) | Product | Yield (%) | E/Z Ratio | Reference |

| Protected Biotin Aldehyde Intermediate | Corresponding Vinyl Phenyl Sulfide | 75-85 | ~1:1 | Fictionalized Data for Illustrative Purposes |

Diagrams

Experimental Workflow for Vinyl Sulfide Synthesis

Figure 2: Step-by-step workflow for the synthesis of a vinyl phenyl sulfide.

Reaction Mechanism of the Wittig Olefination

Figure 3: Mechanism of the Wittig reaction to form a vinyl sulfide.

Application Notes and Protocols for the Preparation of (Phenylthiomethyl)triphenylphosphorane Ylide

For Researchers, Scientists, and Drug Development Professionals